molecular formula C9H9FOS B14027210 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

Cat. No.: B14027210
M. Wt: 184.23 g/mol
InChI Key: PSWIYHFUPQLVFQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is an aromatic aldehyde with the molecular formula C9H9FOS. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available benzaldehyde derivatives. The process includes halogenation, methylation, and thiolation reactions, typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets. The methyl and methylthio groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of fluorine, methyl, and methylthio groups on the benzaldehyde core makes it a versatile intermediate for various synthetic applications and research studies .

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

2-fluoro-5-methyl-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FOS/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3

InChI Key

PSWIYHFUPQLVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)F)C=O

Origin of Product

United States

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